The compound has a molecular formula of and a molecular weight of approximately 260.29 g/mol. It is cataloged under various identifiers, including the CAS number 24566-95-8 and the MDL number MFCD28369742 . The oxalate form of this compound is typically used to enhance its stability and solubility in biological systems.
The synthesis of 1-(3-Aminopropyl)azepan-2-one oxalate can be approached via several methods, often involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of 1-(3-Aminopropyl)azepan-2-one oxalate features a seven-membered azepane ring with an amine group on one side and a ketone functionality on another.
The compound's SMILES representation is NCCCN1CCCCCC1=O.O=C(O)C(=O)O
, indicating its structural complexity .
1-(3-Aminopropyl)azepan-2-one oxalate can participate in various chemical reactions due to its functional groups.
The mechanism of action for 1-(3-Aminopropyl)azepan-2-one oxalate is not fully elucidated but can be inferred based on its structure.
1-(3-Aminopropyl)azepan-2-one oxalate has potential applications in various fields:
Further research into this compound could lead to new therapeutic agents targeting specific diseases, particularly those involving autophagy dysregulation or cancer proliferation.
The synthesis of 1-(3-aminopropyl)azepan-2-one hinges on strategic ring expansion and functional group manipulation. A pivotal approach involves the Beckmann rearrangement of triterpenoid-derived oximes, where ketoximes undergo rearrangement in acidic media to form seven-membered azepanone rings. This method yields the core azepan-2-one scaffold with high regioselectivity, as demonstrated in the conversion of betulonic acid derivatives to lupane-type A-azepanones [2]. Alternatively, ozonolysis-based ring expansion offers a complementary route: oleanonic acid ozonolysis intermediates are trapped with nucleophiles (e.g., amines), followed by reductive amination to install the 3-aminopropyl sidechain [2] [9].
A critical intermediate is N-(3-aminopropyl)-ε-caprolactam, generated by nucleophilic substitution between ε-caprolactam and 1-bromo-3-aminopropane under basic conditions (e.g., K₂CO₃ in acetonitrile). This step requires precise stoichiometry to minimize di-alkylated byproducts [8]. Recent optimizations employ microwave-assisted cyclization, reducing reaction times from 16 hours to 30 minutes while maintaining yields >85% [8].
Table 1: Key Synthetic Routes to 1-(3-Aminopropyl)azepan-2-one Core
Method | Starting Material | Key Reagent/Condition | Yield (%) |
---|---|---|---|
Beckmann Rearrangement | Triterpenoid oxime | H₂SO₄, 0–5°C, 12h | 70–75 |
Ozonolysis-Reduction | Ursonic acid derivative | O₃, then NaBH₄/NiCl₂, 50°C | 65 |
Nucleophilic Substitution | ε-Caprolactam | 1-Bromo-3-aminopropane, K₂CO₃ | 82 |
Conversion of the free base to the oxalate salt is governed by proton transfer equilibria and solvent polarity. The tertiary amine group of 1-(3-aminopropyl)azepan-2-one (pKₐ ~9.8) reacts with oxalic acid in a 1:1 molar ratio, crystallizing as a stable oxalate salt [8]. Solvent selection critically impacts crystal morphology and purity:
Optimal conditions use ethanol-water (4:1 v/v) at 0–5°C, achieving >98% conversion with minimal oxalic acid residue (<0.5%). The stoichiometry must be tightly controlled—excess oxalic acid reduces yield by forming bis-oxalate adducts, while insufficient acid lowers crystallinity [4].
Table 2: Solvent Systems for Oxalate Salt Crystallization
Solvent System | Temperature (°C) | Purity (%) | Crystal Form |
---|---|---|---|
Methanol/Water (3:1) | 20 | 95 | Needles (hydrated) |
Ethanol/Water (4:1) | 0–5 | 98 | Platelets (anhydrous) |
Acetonitrile | 25 | 90 | Agglomerates |
Solution-phase synthesis dominates large-scale production due to operational simplicity. Reactions occur in homogeneous media (e.g., methanol or THF), facilitating real-time monitoring by TLC or NMR. However, chromatographic purification of intermediates remains costly, with caprolactam-aminopropyl coupling requiring silica gel chromatography (yield loss: 15–20%) [9].
In contrast, solid-phase approaches employ polymer-supported reagents (e.g., Wang resin-bound ε-caprolactam). Aminopropyl precursors are coupled via carbodiimide chemistry, followed by acidolytic cleavage. This eliminates chromatography but introduces limitations:
Temperature modulation is crucial for ring-forming steps. Beckmann rearrangements below 5°C suppress lactam hydrolysis, while nucleophilic substitutions require 50–60°C for complete conversion [2] [8]. Catalysts markedly enhance efficiency:
Microwave irradiation further optimizes cyclization, reducing energy input by 60%. For oxalate formation, cryogenic crystallization (-20°C) increases yield to 92% by minimizing solubility losses [8].
The zwitterionic nature of 1-(3-aminopropyl)azepan-2-one complicates purification. Recrystallization is ideal for the oxalate salt: ethanol/water mixtures produce high-purity crystals (>99% by HPLC), but repeated cycles are needed to remove caprolactam dimers [8]. Key parameters include:
Chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) resolves the free base from aminopropyl oligomers. However, silica deactivation by basic amines causes peak tailing and 10–15% product loss [2]. Preparative HPLC with C18 columns offers superior resolution but is cost-prohibitive for industrial scales.
Table 3: Purification Methods for 1-(3-Aminopropyl)azepan-2-one Oxalate
Method | Purity (%) | Yield Loss (%) | Key Limitation |
---|---|---|---|
Recrystallization (EtOH/H₂O) | 99.5 | 10–15 | Solubility-driven yield loss |
Silica Gel Chromatography | 98 | 20 | Adsorption of basic products |
Preparative HPLC | 99.9 | 5–8 | High solvent consumption |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0